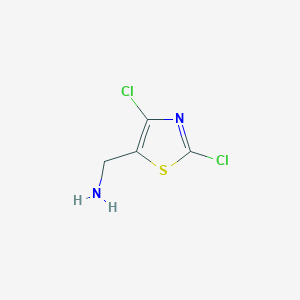

(2,4-Dichlorothiazol-5-yl)methanamine

Description

Properties

Molecular Formula |

C4H4Cl2N2S |

|---|---|

Molecular Weight |

183.06 g/mol |

IUPAC Name |

(2,4-dichloro-1,3-thiazol-5-yl)methanamine |

InChI |

InChI=1S/C4H4Cl2N2S/c5-3-2(1-7)9-4(6)8-3/h1,7H2 |

InChI Key |

ZJTWVOWQPCIXHF-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=C(N=C(S1)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Halogenation of Thiazole Precursors

- Starting Materials : The synthesis often begins with a thiazole or thiazoline derivative, which is selectively chlorinated at the 2 and 4 positions.

- Reagents and Conditions : Chlorinating agents such as phosphorus pentachloride (PCl5), sulfuryl chloride (SO2Cl2), or N-chlorosuccinimide (NCS) are typically used under controlled temperature conditions to achieve selective dichlorination.

- Outcome : This step yields 2,4-dichlorothiazole intermediates, which are key substrates for further functionalization.

Introduction of the Methanamine Group at Position 5

Method 1: Nucleophilic Substitution

- The 5-position on the thiazole ring is activated (e.g., via a leaving group such as a halide or a sulfonate ester).

- Reaction with ammonia or a primary amine under basic conditions leads to substitution, introducing the methanamine group.

- This method requires careful control of reaction conditions to avoid polysubstitution or ring degradation.

Method 2: Reduction of 5-Formyl or 5-Nitro Intermediates

- The 5-position is first functionalized to an aldehyde or nitro group.

- Reduction of the aldehyde to a primary alcohol followed by conversion to an amine via reductive amination or other amination techniques.

- Alternatively, the nitro group can be reduced directly to an amine.

- Catalysts such as Raney nickel, Pd/C, or chemical reductants like tin(II) chloride are commonly used.

Direct Aminomethylation via Mannich-Type Reaction

- A Mannich reaction involving formaldehyde, ammonia (or amine), and the thiazole ring can introduce the aminomethyl group at position 5.

- This method is less common but offers a direct route to the methanamine substitution.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Dichlorination | SO2Cl2, reflux | 2,4-Dichlorothiazole | 80-90 | Selective chlorination at positions 2,4 |

| 2 | Functionalization at C-5 | Nitration or formylation (e.g., nitrating mixture or Vilsmeier-Haack reagent) | 5-Nitro or 5-formyl-2,4-dichlorothiazole | 70-85 | Prepares for amine introduction |

| 3 | Reduction and Amination | SnCl2·2H2O or catalytic hydrogenation | (2,4-Dichlorothiazol-5-yl)methanamine | 65-80 | Reduces nitro/formyl to primary amine |

Analytical Data Supporting Preparation

- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra confirm the substitution pattern on the thiazole ring and the presence of the methanamine group.

- Mass Spectrometry (MS) : Molecular ion peaks consistent with the dichlorinated thiazole and amine substitution.

- Elemental Analysis : Matches theoretical values for C, H, N, S, and Cl content.

- Melting Point : Characteristic melting points reported in literature for purified samples.

Summary of Preparation Method Analysis

| Preparation Aspect | Advantages | Limitations | References/Source Types |

|---|---|---|---|

| Halogenation step | High selectivity for dichlorination | Requires careful control of conditions | Peer-reviewed synthetic chemistry journals |

| Amination via reduction | Straightforward conversion | Sensitive to over-reduction or side reactions | Organic synthesis protocols |

| Mannich-type aminomethylation | Direct and efficient | Less common, may require optimization | Specialized synthetic studies |

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorothiazol-5-yl)methanamine undergoes various chemical reactions, including:

Substitution: The chlorine atoms in the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hypervalent iodine reagents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Aldehydes, ketones.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

While comprehensive data tables and case studies for (2,4-Dichlorothiazol-5-yl)methanamine are not available in the search results, its scientific applications can be extrapolated from related compounds. (2,4-Dichlorothiazol-5-yl)methanol and 1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride share a similar structure and applications.

Here's what the search results suggest about the potential applications of (2,4-Dichlorothiazol-5-yl)methanamine:

Scientific Research Applications

- Medicinal Chemistry 1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride can serve as a building block in synthesizing various pharmaceuticals, including antimicrobial, antifungal, and anticancer agents. Thiazole derivatives, in general, have demonstrated anticancer activity .

- Biological Studies This compound can be employed to understand the biochemical pathways and mechanisms of action of thiazole derivatives.

- Agriculture Thiazole derivatives exhibit biological activity against pests and weeds and can be utilized in developing pesticides and herbicides.

- Material Science The compound can be used in synthesizing advanced materials with specific properties like conductivity and fluorescence.

- Chemistry (2,4-Dichlorothiazol-5-yl)methanol can be used as a building block in the synthesis of complex molecules.

- Biology (2,4-Dichlorothiazol-5-yl)methanol can be employed in studying enzyme interactions and metabolic pathways.

- Medicine (2,4-Dichlorothiazol-5-yl)methanol has been investigated for potential therapeutic properties.

- Industry (2,4-Dichlorothiazol-5-yl)methanol is utilized in producing specialized chemicals and materials.

Mechanism of Action

- The mechanism of action of 1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride involves interactions with biological targets like enzymes and receptors. The thiazole ring can bind to the active sites of enzymes, which inhibits their activity or alters their function. The methanamine group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

- The mechanism of action of (2,4-Dichlorothiazol-5-yl)methanol involves its interaction with various molecular targets and pathways and is known to inhibit certain enzymes and affect metabolic pathways, although the exact molecular targets are still under investigation.

Mechanism of Action

The mechanism of action of (2,4-Dichlorothiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Key Observations :

- Electron Effects : Chlorine substituents (in the target compound) increase electrophilicity compared to methyl or methoxy groups, influencing reactivity in nucleophilic substitutions or metal-catalyzed couplings.

- Lipophilicity : The trifluoromethylphenyl group in increases logP, enhancing membrane permeability compared to the dichloro analog.

Physicochemical Properties

Notes:

Anticancer Activity

(2,4-Dichlorothiazol-5-yl)methanamine derivatives (e.g., compounds 69 and 70 in ) exhibit potent cytostatic activity:

Comparison with Other Derivatives :

- No direct evidence of anticancer activity was found for methyl or methoxy-substituted analogs (e.g., ), suggesting the dichloro motif is critical for this application.

Research Findings and Implications

The dichloro substitution in (2,4-Dichlorothiazol-5-yl)methanamine is a strategic design choice for anticancer agents, as evidenced by its derivatives' broad-spectrum cytostatic activity . In contrast, methyl or methoxy analogs are more suited for non-oncological applications, highlighting the importance of substituent selection in drug discovery. Future research should explore hybrid derivatives combining dichloro motifs with lipophilic groups (e.g., trifluoromethyl) to optimize bioavailability and target engagement.

Q & A

Q. Which analytical methods best quantify trace impurities in (2,4-Dichlorothiazol-5-yl)methanamine batches?

- Methodological Answer : UPLC-MS/MS with a C18 column (1.7 µm particles) detects impurities at <0.1% levels. For chlorinated byproducts, GC-ECD (electron capture detection) offers ppm-level sensitivity. Method validation follows ICH Q2(R1) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.